molecular formula C10H9NO4 B1196676 4-(2-Aminophenyl)-2,4-dioxobutanoic acid

4-(2-Aminophenyl)-2,4-dioxobutanoic acid

Cat. No. B1196676
M. Wt: 207.18 g/mol
InChI Key: CAOVWYZQMPNAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminophenyl)-2, 4-dioxobutanoic acid belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 4-(2-Aminophenyl)-2, 4-dioxobutanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-(2-Aminophenyl)-2, 4-dioxobutanoic acid has been primarily detected in feces. Within the cell, 4-(2-aminophenyl)-2, 4-dioxobutanoic acid is primarily located in the cytoplasm and mitochondria. 4-(2-Aminophenyl)-2, 4-dioxobutanoic acid exists in all eukaryotes, ranging from yeast to humans. 4-(2-Aminophenyl)-2, 4-dioxobutanoic acid and L-glutamic acid can be biosynthesized from L-kynurenine and oxoglutaric acid through the action of the enzyme kynurenine/alpha-aminoadipate aminotransferase, mitochondrial. In humans, 4-(2-aminophenyl)-2, 4-dioxobutanoic acid is involved in the tryptophan metabolism pathway.
4-(2-aminophenyl)-2,4-dioxobutanoic acid is a dioxo monocarboxylic acid, a beta-diketone, a substituted aniline, a 2-oxo monocarboxylic acid, a 4-oxo monocarboxylic acid and an aromatic ketone. It has a role as a mouse metabolite. It derives from a butyric acid. It is a conjugate acid of a 4-(2-aminophenyl)-2,4-dioxobutanoate.

properties

Product Name

4-(2-Aminophenyl)-2,4-dioxobutanoic acid

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-(2-aminophenyl)-2,4-dioxobutanoic acid

InChI

InChI=1S/C10H9NO4/c11-7-4-2-1-3-6(7)8(12)5-9(13)10(14)15/h1-4H,5,11H2,(H,14,15)

InChI Key

CAOVWYZQMPNAFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminophenyl)-2,4-dioxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Aminophenyl)-2,4-dioxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Aminophenyl)-2,4-dioxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Aminophenyl)-2,4-dioxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Aminophenyl)-2,4-dioxobutanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-Aminophenyl)-2,4-dioxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.